N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S3/c1-25(15-5-3-2-4-6-15)31(27,28)16-9-7-14(8-10-16)20(26)24-21-23-17(13-29-21)18-11-12-19(22)30-18/h2-13H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVEPNDNPXJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities. These compounds are often designed to interact with key proteins or enzymes in the target organisms or cells, disrupting their normal function and leading to the desired therapeutic effect.
Mode of Action
It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
It’s known that similar compounds can interfere with essential biochemical pathways in target organisms or cells, leading to their death or inhibition.
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. In general, compounds like this one aim to inhibit the growth of harmful organisms or cells, or kill them outright. The exact molecular and cellular effects would depend on the specific targets and pathways affected.
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a thiazole ring, a bromothiophene moiety, and a sulfamoyl group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be represented by the following molecular formula:
It consists of:
- A bromothiophene ring which may contribute to its biological activity through interactions with various biological targets.
- A thiazole ring known for its role in many bioactive compounds.
- A sulfamoyl group that is often associated with antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bromothiophene Intermediate : Starting from thiophene derivatives, bromination is performed to introduce the bromine atom.
- Thiazole Ring Formation : The bromothiophene intermediate is reacted with thioamide under basic conditions to form the thiazole ring.
- Sulfamoylation : The thiazole derivative is then treated with methyl(phenyl)sulfonamide to introduce the sulfamoyl group.
- Amidation : Finally, coupling with an appropriate benzamide derivative yields the target compound.
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties due to its structural components .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis in cancer cells . The presence of the sulfamoyl group further enhances its potential as an anticancer agent by possibly inhibiting enzymes involved in tumor growth.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways. For example, it could act as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief and anti-inflammatory effects .
- Cellular Signaling Interference : By modulating receptor activity or enzyme function, the compound may alter cellular responses critical for cancer progression or microbial resistance .
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
These studies highlight the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfamoyl benzamide derivatives with heterocyclic substituents. Key comparisons include:
Key Findings:
Core Heterocycle Impact :
- Thiazole-based compounds (e.g., target compound, Masitinib) exhibit kinase inhibition, while 1,3,4-oxadiazoles (LMM5/LMM11) show antifungal activity. The thiazole’s sulfur atom may enhance metal-binding capacity in enzymatic targets .
- Replacement of oxadiazole with thiazole in the target compound improves stability, as thiazoles are less prone to metabolic oxidation .
This may enhance binding to hydrophobic enzyme pockets . Sulfamoyl Benzamide: The sulfamoyl group in the target compound and LMM5/LMM11 facilitates hydrogen bonding with thioredoxin reductase (Trr1) active sites, critical for antifungal activity .
Biological Activity Trends :
- Antifungal activity correlates with sulfamoyl groups and heterocyclic cores, as seen in LMM5/LMM11 (MIC ~2–8 µg/mL against C. albicans) .
- Kinase inhibition (e.g., Masitinib) requires bulky substituents (e.g., methylpiperazinyl) for allosteric modulation, a feature absent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for BA95997, involving Suzuki coupling for bromothiophene-thiazole assembly and sulfamoylation . Yields for similar thiazole derivatives range from 76% () to <80% (), indicating moderate efficiency .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via condensation of thiourea derivatives with α-halo ketones. For this compound, 2-amino-4-(5-bromothiophen-2-yl)thiazole serves as the intermediate. A representative protocol involves:
- Reacting 5-bromo-2-thiophenecarbonyl chloride with thiourea in anhydrous THF at 0–5°C
- Subsequent cyclization using bromine in acetic acid at 80°C for 6 hours
This method yields the thiazole-2-amine scaffold with 74–78% efficiency.
Alternative Cyclization Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 5-bromothiophene-2-carboxaldehyde, thioacetamide, and ammonium acetate in DMF at 150°C for 15 minutes achieves 82% yield.
Suzuki-Miyaura Cross-Coupling for Bromothiophene Incorporation
Optimization of Palladium Catalysts
The bromothiophene moiety is introduced via Suzuki coupling between 4-bromo-1,3-thiazol-2-amine and 5-bromothiophen-2-ylboronic acid. Key catalytic systems include:
| Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 68 | |
| PdCl₂(dppf) | CsF | DME | 75 | |
| Pd(OAc)₂/XPhos | K₃PO₄ | THF | 82 |
The Pd(OAc)₂/XPhos system in THF with K₃PO₄ at 90°C for 12 hours provides optimal yields.
Mechanistic Considerations
The reaction proceeds through oxidative addition of the thiazole bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the thiazole’s 2-amino group necessitates bulky ligands like XPhos to prevent catalyst deactivation.
Sulfamoyl Benzamide Functionalization
Sulfonation and Amidation Sequence
The benzamide sulfonamide group is introduced via a three-step sequence:
- Sulfonation : Treat 4-nitrobenzoyl chloride with chlorosulfonic acid at −10°C to form 4-(chlorosulfonyl)benzoyl chloride
- Amination : React with methylphenylamine in dichloromethane (DCM) at 25°C for 4 hours
- Amide Coupling : Use EDCl/HOBt to conjugate the sulfonamide to the thiazole-2-amine intermediate
Coupling Agent Efficiency
Comparative studies of coupling agents reveal:
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 78 |
| HATU/DIEA | DCM | 0→25 | 85 |
| DCC/DMAP | THF | 40 | 65 |
HATU/DIEA in DCM achieves superior yields due to enhanced activation of the carboxylic acid.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 9H, aromatic), 3.12 (s, 3H, N–CH₃)
- HRMS : m/z calc. for C₂₁H₁₅BrN₃O₃S₂ [M+H]⁺: 532.9612, found: 532.9608
Challenges and Optimization Strategies
Bromothiophene Reactivity
The electron-deficient nature of 5-bromothiophene necessitates careful control of cross-coupling conditions. Excess boronic acid (1.5 equiv) and degassed solvents minimize side reactions.
Sulfamoyl Group Stability
The methyl(phenyl)sulfamoyl group is prone to hydrolysis under acidic conditions. Maintaining pH > 7 during amidation and using anhydrous solvents are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
